molecular formula C16H12ClNO4 B2963447 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 438025-44-6

3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2963447
CAS No.: 438025-44-6
M. Wt: 317.73
InChI Key: XFLYFPDILXHGSK-UHFFFAOYSA-N
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Description

3-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound featuring a 4-hydroxy-6-methyl-2H-pyran-2-one core substituted with a (5-chloro-8-hydroxyquinolin-7-yl)methyl group. This article compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological efficacy.

Properties

IUPAC Name

3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-8-5-13(19)11(16(21)22-8)6-9-7-12(17)10-3-2-4-18-14(10)15(9)20/h2-5,7,19-20H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLYFPDILXHGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC2=CC(=C3C=CC=NC3=C2O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The 4-hydroxy-6-methyl-2H-pyran-2-one core is a common structural motif in bioactive compounds. Key analogues include:

Compound Name Substituent Key Features Reference
Target Compound (5-Chloro-8-hydroxyquinolin-7-yl)methyl Quinoline group enhances lipophilicity and potential DNA interaction N/A (hypothetical)
3-[(Aryl)arylsulfanyl-methyl] derivatives Arylthio groups Synthesized via multicomponent reactions; moderate antimicrobial activity
Hantzsch Thiazole Derivatives Thiazole ring Strong antibacterial activity (comparable to amoxicillin)
Schiff Base L1 Triazolyliminoethyl Discerning antifungal activity (Candida albicans)
Helipyrone B Phenolic and prenyl groups Isolated from Helichrysum plicatum; antioxidant and antimicrobial properties

Key Observations :

  • The quinoline substituent in the target compound is distinct from arylthio, thiazole, or phenolic groups in analogues. This substitution may confer unique pharmacokinetic properties, such as improved membrane permeability .
  • Quinoline derivatives are known for metal chelation, which could enhance antimicrobial or antitumor mechanisms compared to thiazole or arylthio analogues .

Key Observations :

  • The target compound’s synthesis would likely require careful optimization of base and solvent to preserve the lactone ring, as seen in Knoevenagel condensations for related acrylate derivatives .
  • Multicomponent reactions (MCRs) are prevalent for pyran-2-one derivatives but may face yield limitations with bulky substituents like quinoline .

Physicochemical Properties

Physicochemical data from related compounds (logP, stability):

Compound logP Stability Notes Reference
4-Hydroxy-6-methyl-2H-pyran-2-one 6.48 (predicted) Stable in ethanol; decomposes under strong bases
5-Hydroxy-2-methyl-4H-pyran-4-one 6.32 High solubility in polar solvents
Target Compound ~7.2 (estimated) Increased lipophilicity due to quinoline N/A
Schiff Base L1 N/A Stable in DMSO; moderate aqueous solubility

Key Observations :

  • The quinoline group likely increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Stability under basic conditions remains a concern for pyran-2-one derivatives, necessitating pH-controlled synthesis .

Key Observations :

  • Thiazole and Schiff base derivatives show potent antimicrobial activity, but the target compound’s quinoline group may broaden its spectrum to include anticancer targets .
  • Antioxidant activity is less likely in the target compound due to the absence of phenolic substituents .

Biological Activity

The compound 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS Number: 438025-44-6) is a derivative of 8-hydroxyquinoline, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H12ClNO4C_{16}H_{12}ClNO_4 with a molecular weight of 317.72 g/mol. The structure is characterized by the presence of a chloro group and a hydroxyquinoline moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus1 × 10⁻⁴ mg/mL
Derivative BKlebsiella pneumoniae1 × 10⁻⁴ mg/mL
Derivative CPseudomonas aeruginosa1 × 10⁻⁶ mg/mL

These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, with specific substituents playing a vital role in activity levels .

Antiviral Activity

The antiviral potential of similar quinoline derivatives has been explored extensively. For example, studies have shown that specific derivatives exhibit inhibitory effects against viruses such as Dengue and H5N1 influenza:

CompoundVirus TypeIC50 (µM)CC50 (µM)Selectivity Index
Iso-Pr DerivativeDENV23.0316.065.30
Iso-Bu DerivativeDENV20.4919.3939.5

These compounds were found to act at early stages of the viral lifecycle, reducing the production of infectious virions rather than being virucidal .

Anticancer Activity

The anticancer properties of quinoline derivatives are also noteworthy. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit significant growth inhibition in cancer cells with low cytotoxicity towards normal cells:

CompoundCancer Cell LineIC50 (µM)
Compound XA549 (lung cancer)10.5
Compound YMCF7 (breast cancer)15.3

The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

Case Studies

  • Antiviral Screening : A study evaluated the antiviral activity of various quinoline derivatives against DENV2 and H5N1 viruses, highlighting the structure-activity relationship (SAR) that influences efficacy based on lipophilicity and electronic properties of substituents .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis and bioactivity screening of novel quinoline derivatives against multiple pathogenic bacteria, revealing that certain substitutions significantly enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research on cytotoxic effects demonstrated that specific modifications to the quinoline structure could lead to selective targeting of cancer cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry research?

  • Methodological Answer : Explore metal-chelating properties (e.g., Fe3+^{3+}) for wastewater remediation via UV-Vis titration. For materials, copolymerize with biodegradable polymers (PLA/PCL) and assess thermal stability via TGA .

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